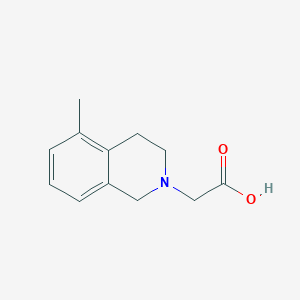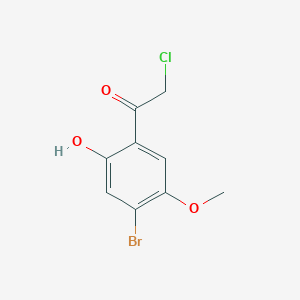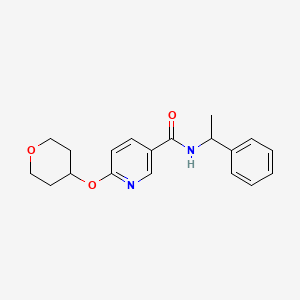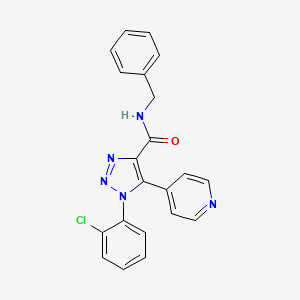![molecular formula C20H22ClFN2O B2507713 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797899-29-6](/img/structure/B2507713.png)
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with a combination of aromatic and heterocyclic moieties, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aromatic intermediate: The initial step involves the preparation of 4-chloro-3-fluoroaniline through halogenation and nitration reactions.
Coupling with pyrrolidine: The aromatic intermediate is then coupled with 1-phenylpyrrolidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation reaction: The final step involves the amidation of the coupled product with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules for various industrial applications.
作用机制
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and efficacy are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
- 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide
Uniqueness
Compared to similar compounds, 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide may exhibit unique properties such as higher potency, better selectivity, or improved pharmacokinetic profiles. These differences can be attributed to variations in the length and nature of the alkyl chain, which can influence the compound’s interaction with its molecular targets and its overall biological activity.
属性
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-18-10-8-15(13-19(18)22)9-11-20(25)23-14-17-7-4-12-24(17)16-5-2-1-3-6-16/h1-3,5-6,8,10,13,17H,4,7,9,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQDTYXZBOJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![10-(2-chloro-6-fluorophenyl)-14-methyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2507633.png)

![2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2507637.png)
![ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2507638.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)





![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

